molecular formula C8H12O B2806576 Bicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 62609-34-1

Bicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B2806576
CAS No.: 62609-34-1
M. Wt: 124.183
InChI Key: MZICKPWWWFMEFY-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a bicyclic compound, meaning it contains two fused rings. This compound is known for its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, with an aldehyde functional group attached to the cyclopropane ring. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane-1-carbaldehyde can be synthesized through several methods. . This reaction forms the bicyclo[4.1.0]heptane structure, which can then be oxidized to introduce the aldehyde functional group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key steps involve the formation of the bicyclic structure followed by oxidation to introduce the aldehyde group.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: Bicyclo[4.1.0]heptane-1-carboxylic acid.

    Reduction: Bicyclo[4.1.0]heptane-1-methanol.

    Substitution: Various substituted bicyclo[4.1.0]heptane derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-1-carbaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved in these reactions include nucleophilic addition to the carbonyl carbon and subsequent formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptane-1-carbaldehyde is unique due to its specific ring structure and the presence of an aldehyde functional group. This combination of features makes it a valuable compound for various chemical reactions and applications in scientific research.

Properties

IUPAC Name

bicyclo[4.1.0]heptane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-6-8-4-2-1-3-7(8)5-8/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZICKPWWWFMEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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